Physicochemical properties of 4-Bromo-2-methoxy-5-methylbenzaldehyde for synthesis planning
Physicochemical properties of 4-Bromo-2-methoxy-5-methylbenzaldehyde for synthesis planning
An In-depth Technical Guide for Synthesis Planning: 4-Bromo-2-methoxy-5-methylbenzaldehyde
Introduction: A Versatile Scaffold for Modern Synthesis
4-Bromo-2-methoxy-5-methylbenzaldehyde (CAS No. 1240492-92-5) is a polysubstituted aromatic aldehyde that has emerged as a valuable and versatile building block in organic synthesis.[1] Its utility stems from a unique combination of orthogonal functional groups: a reactive aldehyde, a strategically positioned bromine atom amenable to cross-coupling, and activating methoxy and methyl groups on the aromatic core. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signatures, and key reactivity patterns to empower researchers in the rational design of synthetic routes for pharmaceutical, agrochemical, and materials science applications. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis, from reaction setup and monitoring to purification and characterization.
Physicochemical Data Summary
The key properties of 4-Bromo-2-methoxy-5-methylbenzaldehyde are summarized below. These parameters are critical for determining appropriate solvents, reaction temperatures, and purification strategies. The compound presents as a solid at room temperature and requires storage in a cool, controlled environment.[1]
| Property | Value | Source |
| CAS Number | 1240492-92-5 | Advanced ChemBlocks[1] |
| Molecular Formula | C₉H₉BrO₂ | PubChem, Advanced ChemBlocks[1] |
| Molecular Weight | 229.07 g/mol | PubChem, Advanced ChemBlocks[1] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥95% (Typical Commercial Grade) | Advanced ChemBlocks[1] |
| Storage Conditions | Store at 0-8 °C | Advanced ChemBlocks[1] |
| SMILES | COC1=C(C=O)C=C(C)C(Br)=C1 | Advanced ChemBlocks[1] |
| InChIKey | Information not readily available | N/A |
Spectroscopic Signature for In-Process Control and Verification
Accurate characterization is the cornerstone of synthetic chemistry. Below are the anticipated spectroscopic data for 4-Bromo-2-methoxy-5-methylbenzaldehyde, which are essential for confirming its identity and purity.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.5 ppm.
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Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C6 positions. The exact chemical shifts are influenced by the electronic effects of the surrounding substituents.
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Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
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Methyl Protons (-CH₃): A singlet integrating to three protons should appear in the upfield region, typically around δ 2.2-2.4 ppm.
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¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon skeleton.
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Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 188-195 ppm.
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Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110-165 ppm range. The carbon bearing the bromine (C-Br) will be shifted upfield relative to similar unsubstituted carbons, while the carbon attached to the methoxy group (C-OCH₃) will be significantly downfield.
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Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
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Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-20 ppm.
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Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹. This is a hallmark of an aromatic aldehyde.
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C-H Stretch (Aldehyde): Two weaker bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹.
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C-O Stretch (Aryl Ether): A strong band is expected in the 1250-1200 cm⁻¹ region.
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C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution. The presence of bromine is easily identified by the characteristic M and M+2 isotopic pattern (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), providing a definitive signature for the compound.
Part 2: Reactivity and Synthesis Planning
The synthetic power of 4-Bromo-2-methoxy-5-methylbenzaldehyde lies in the distinct reactivity of its functional groups. This allows for a modular approach to synthesis, where each part of the molecule can be addressed with high selectivity.
Caption: Key reactivity sites on the 4-Bromo-2-methoxy-5-methylbenzaldehyde scaffold.
The Bromo Group: A Gateway to Cross-Coupling
The aryl bromide is arguably the most powerful functional handle on the molecule. It is an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[2]
This reaction is a cornerstone for forming C(aryl)-N bonds, enabling the synthesis of anilines and their derivatives.[2][3] The choice of phosphine ligand is critical and depends on the steric and electronic properties of the amine coupling partner. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.[4][5]
Exemplary Protocol: Buchwald-Hartwig Amination
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Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or sodium tert-butoxide (NaOtBu, 1.4 eq.).
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Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, ~0.1 M concentration relative to the aryl bromide).
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Initiation: Add the solvent to the Schlenk tube containing the solids, followed by the catalyst premix via syringe.
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Reaction: Heat the mixture with vigorous stirring to 80-110 °C.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography on silica gel.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
The Aldehyde Group: A Hub for Carbonyl Chemistry
The aldehyde functional group is a versatile precursor for a multitude of transformations, allowing for chain extension and the introduction of new functionalities.
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Reductive Amination: A two-step or one-pot process involving condensation with a primary or secondary amine to form an imine, followed by reduction (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This is a robust and highly reliable method for C-N bond formation.
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Wittig Reaction: Reaction with a phosphorus ylide allows for the stereoselective formation of alkenes, replacing the C=O bond with a C=C bond. This is a classic and powerful tool for carbon-carbon bond formation.
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Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), or reduced to a primary alcohol with mild reducing agents such as sodium borohydride (NaBH₄). This provides access to two additional, highly useful functional groups.
The Aromatic Core: Modulating Properties
The methoxy group can be a target for demethylation to reveal a phenol.[6] Reagents like boron tribromide (BBr₃) are effective for this transformation, though care must be taken to control selectivity if other sensitive groups are present.[6] The resulting phenol opens up another avenue for functionalization, such as O-alkylation or conversion to a triflate for further cross-coupling reactions.
Part 3: Safety and Handling
As with all halogenated organic compounds, appropriate safety precautions must be observed.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.[7]
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Hazards: While specific toxicity data for this exact compound is limited, related structures like 4-bromo-2,5-dimethoxybenzaldehyde are classified as causing skin and eye irritation and may cause respiratory irritation.[8][9] It is prudent to treat this compound with similar caution.
Conclusion
4-Bromo-2-methoxy-5-methylbenzaldehyde is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The aryl bromide serves as a robust handle for advanced C-C and C-N bond-forming reactions, while the aldehyde provides a classic entry point for carbonyl chemistry and chain extension. This combination allows for the deliberate and sequential construction of complex molecules, making it an indispensable tool for medicinal chemists and materials scientists. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is the key to unlocking its full synthetic potential.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65440854, 5-Bromo-2-methoxy-4-methylbenzaldehyde. Retrieved from [Link].
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Sciencemadness Discussion Board (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11053041, 4-Bromo-2-methoxybenzaldehyde. Retrieved from [Link].
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Beilstein Journals (n.d.). Supplementary Information for related compounds. Retrieved from [Link].
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ResearchGate (2017). Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde?. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57527288, 4-Bromo-2-fluoro-5-methoxybenzaldehyde. Retrieved from [Link].
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MDPI (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects. Molecules, 2026. Retrieved from [Link].
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Wiley (n.d.). SpectraBase: 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride. Retrieved from [Link].
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ResearchGate (2025). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link].
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National Institutes of Health (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link].
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Natural Products Atlas (2022). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link].
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Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link].
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Beilstein Journals (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link].
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Thermo Fisher Scientific (2025). Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link].
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NIST (n.d.). WebBook: Benzaldehyde, 4-bromo-. Retrieved from [Link].
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Royal Society of Chemistry (2016). Electronic Supplementary Information for related aldehyde syntheses. Retrieved from [Link].
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Mol-Instincts (n.d.). 2-bromo-5-methoxy-4-methylbenzaldehyde. Retrieved from [Link].
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